molecular formula C15H23N3O4S B1669386 Cyclacillin CAS No. 3485-14-1

Cyclacillin

Cat. No.: B1669386
CAS No.: 3485-14-1
M. Wt: 341.4 g/mol
InChI Key: HGBLNBBNRORJKI-WCABBAIRSA-N
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Mechanism of Action

Target of Action

Cyclacillin, a type of penicillin, primarily targets penicillin-binding proteins (PBPs) in various organisms . These proteins are essential for the synthesis of the bacterial cell wall. The primary targets include:

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs). It binds to these proteins and inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins (PBPs), it prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

This compound is moderately absorbed when administered orally . This results in higher levels of the drug in the blood and urine compared to the same dose of ampicillin .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis. This leads to the effective treatment of bacterial infections caused by susceptible organisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of this compound. This compound is stable in the presence of a variety of beta-lactamases, making it more resistant to enzymatic degradation .

Biochemical Analysis

Biochemical Properties

Cyclacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of assembling the bacterial cell wall and reshaping it during growth and division. By binding to these proteins, this compound inhibits their activity, leading to the weakening of the cell wall and eventually causing cell lysis and death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts the synthesis of the bacterial cell wall, which is essential for maintaining cell shape and integrity. This disruption leads to cell lysis and death. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of PBPs, which are crucial for cell wall synthesis and maintenance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are a group of enzymes found in the bacterial cell wall. By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and resulting in cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is moderately absorbed and has a bioavailability that allows it to reach effective concentrations in the blood and urine. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that this compound produces fewer and milder side effects compared to ampicillin .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats bacterial infections with minimal adverse effects. At higher doses, toxic effects may be observed, including potential impacts on kidney and liver function. The threshold effects and toxicities are dose-dependent and should be carefully monitored in clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to its absorption, distribution, metabolism, and excretion. It is moderately absorbed when administered orally and is distributed throughout the body. This compound is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways involve interactions with various enzymes and cofactors that facilitate its breakdown and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution is influenced by its protein binding capacity, which is less than 25%. This low protein binding allows for higher concentrations of the drug to be available for antibacterial activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound targets PBPs located in the cell wall, inhibiting their activity and preventing cell wall synthesis. This localization is crucial for its function as an antibiotic, as it ensures that the drug reaches its target site of action .

Chemical Reactions Analysis

Cyclacillin undergoes various chemical reactions, including:

Common reagents used in these reactions include phosgene for protecting amino groups and activating carboxyl groups, and various acids for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclacillin has been used in various scientific research applications, including:

Properties

IUPAC Name

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLNBBNRORJKI-WCABBAIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022861
Record name Cyclacillin
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
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Solubility

1.90e+00 g/L
Record name Cyclacillin
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Mechanism of Action

The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cyclacillin
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CAS No.

3485-14-1
Record name Cyclacillin
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Record name ciclacillin
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Record name Cyclacillin
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Record name Ciclacillin
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Record name CYCLACILLIN
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Record name Cyclacillin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-183 °C
Record name Cyclacillin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cyclacillin exert its antibacterial effect?

A1: this compound, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, this compound weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: Is this compound considered a bactericidal or bacteriostatic antibiotic?

A2: this compound exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that this compound is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.

Q4: How is this compound absorbed in the body?

A4: this compound exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of this compound. [] Studies in infants demonstrated similar serum levels after oral administration of this compound suspension, regardless of fasting or milk-fed states. []

Q5: How is this compound distributed in the body?

A5: Although specific details on this compound's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that this compound effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []

Q6: How is this compound metabolized and excreted?

A6: this compound is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []

Q7: How does this compound’s in vivo efficacy compare to its in vitro activity?

A7: Interestingly, this compound often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, this compound can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating this compound’s clinical potential.

Q8: Has this compound been studied in clinical trials?

A8: Yes, this compound has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that this compound is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]

Q9: What are the known mechanisms of resistance to this compound?

A9: The primary mechanism of resistance to this compound involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate this compound by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While this compound shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]

Q10: Does cross-resistance exist between this compound and other antibiotics?

A10: Cross-resistance can occur between this compound and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to this compound as well.

Q11: How stable is this compound under different conditions?

A11: this compound stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), this compound exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []

Q12: What formulation strategies can improve this compound's stability, solubility, or bioavailability?

A12: While the provided research does not delve into specific formulation strategies for this compound, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:

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